molecular formula C15H14INO2 B3552015 N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B3552015
M. Wt: 367.18 g/mol
InChI Key: WKYKNDNGBYPRLQ-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide, commonly known as NIPAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a tracer molecule in biochemical studies. NIPAM has shown promising results in various scientific research applications, including drug discovery, cancer therapy, and biomedical imaging.

Scientific Research Applications

NIPAM has shown promising results in various scientific research applications. It has been used as a tracer molecule in biochemical studies to investigate the binding and transport of small molecules across cell membranes. NIPAM has also been studied for its potential use in drug discovery, as it can be used to identify novel drug targets and develop new drugs. Additionally, NIPAM has been explored for its potential use in cancer therapy and biomedical imaging.

Mechanism of Action

The mechanism of action of NIPAM is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, NIPAM has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
NIPAM has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies, and may have potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, NIPAM has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using NIPAM in lab experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. Additionally, NIPAM has a relatively low toxicity, which makes it safe to use in lab experiments. However, one limitation of using NIPAM is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NIPAM. One area of research is the development of new drugs based on the structure of NIPAM. Additionally, further research is needed to fully understand the mechanism of action of NIPAM and its potential therapeutic applications. Finally, more research is needed to explore the potential use of NIPAM in biomedical imaging and cancer therapy.

properties

IUPAC Name

N-(2-iodophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYKNDNGBYPRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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